molecular formula C7H5FN4O2 B12445134 3-Fluoro-5-nitrobenzylazide

3-Fluoro-5-nitrobenzylazide

Cat. No.: B12445134
M. Wt: 196.14 g/mol
InChI Key: SKPFQYRKBWBTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-nitrobenzylazide is a valuable building block in organic synthesis and medicinal chemistry. Its structure, incorporating both an electron-withdrawing nitro group and a reactive azide functionality on a fluoro-substituted benzene ring, makes it a versatile intermediate for constructing more complex molecules. Researchers primarily value this compound for its role in Click Chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azide group readily reacts with terminal alkynes to form stable 1,2,3-triazole linkages, which are isosteres for amide bonds in drug discovery. The presence of the fluorine atom can significantly alter the metabolic stability, lipophilicity, and bioavailability of the resulting molecules, making it a key feature in the design of pharmaceuticals and agrochemicals. The nitro group offers a handle for further functionalization, allowing for conversion to amines or substitution reactions. As such, this compound is instrumental in the synthesis of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles, a class of compounds with growing importance in material science and drug development . This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use. A batch-specific Certificate of Analysis (COA) is provided to ensure quality and traceability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN4O2

Molecular Weight

196.14 g/mol

IUPAC Name

1-(azidomethyl)-3-fluoro-5-nitrobenzene

InChI

InChI=1S/C7H5FN4O2/c8-6-1-5(4-10-11-9)2-7(3-6)12(13)14/h1-3H,4H2

InChI Key

SKPFQYRKBWBTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CN=[N+]=[N-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Fluoro 5 Nitrobenzylazide

Recent Innovations in Azide (B81097) Functionalization of Benzyl (B1604629) Systems

The introduction of the azide moiety onto a benzylic carbon is a critical step in the synthesis of 3-Fluoro-5-nitrobenzylazide. While traditional methods remain relevant, recent innovations have provided more efficient, safer, and versatile strategies for this transformation.

The most common and direct route to this compound involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a precursor with an azide salt. The primary precursor for this reaction is 3-Fluoro-5-nitrobenzyl bromide . The synthesis proceeds via a classic SN2 mechanism, where an azide salt, typically sodium azide (NaN3), displaces the bromide. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or in a solvent mixture such as acetone/water to ensure the solubility of both the organic substrate and the inorganic azide salt. researchgate.netchemguide.co.uk

An alternative precursor is 3-Fluoro-5-nitrobenzyl alcohol . This route requires a two-step process or the use of specific azidating agents. The alcohol can first be converted into a better leaving group, such as a tosylate, which is then displaced by the azide ion in a subsequent step. chemguide.co.uk Alternatively, modern methods allow for the direct conversion of alcohols to azides. Reagents like diphenylphosphoryl azide (DPPA) under Mitsunobu conditions or the use of azidotrimethylsilane (TMSN3) with a Lewis acid catalyst can achieve this transformation in a single pot. pearson.comgoogle.com

PrecursorReagent(s)Typical ConditionsMechanismReference(s)
3-Fluoro-5-nitrobenzyl bromideSodium Azide (NaN₃)Acetone/Water or DMF, Room TempSN2 researchgate.netchemguide.co.uk
3-Fluoro-5-nitrobenzyl alcohol1. Tosyl chloride, Pyridine2. Sodium Azide (NaN₃)Stepwise, various solventsActivation then SN2 chemguide.co.uk
3-Fluoro-5-nitrobenzyl alcoholTMSN₃, Lewis Acid (e.g., Cu(OTf)₂)Acetonitrile, Room TempDirect Azidation pearson.com
3-Fluoro-5-nitrobenzyl alcoholDPPA, DIAD, PPh₃THF, 0 °C to Room TempMitsunobu Reaction google.com

This table is interactive and can be sorted by column.

Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step, enhancing atom economy and reducing waste. In the context of this compound, its most relevant MCR application is its in situ generation and subsequent use in cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net

In this approach, 3-Fluoro-5-nitrobenzyl bromide, an alkyne, sodium azide, and a copper(I) catalyst are mixed in a single reaction vessel. The this compound is formed in situ and, without being isolated, immediately undergoes a [3+2] cycloaddition with the alkyne to produce a highly functionalized 1,2,3-triazole. This one-pot procedure is highly efficient and circumvents the need to handle and isolate the potentially explosive organic azide intermediate, which is a significant safety advantage. researchgate.netyoutube.com

Stereoselective and Regioselective Synthesis of Fluorinated and Nitrated Benzyl Precursors

The synthesis of the core structure, the 3-fluoro-5-nitro-substituted toluene (B28343) ring, is a significant challenge due to the directing effects of the substituents. libretexts.org Direct electrophilic nitration of 3-fluorotoluene (B1676563) is not a viable route because both the fluorine atom and the methyl group are ortho, para-directing. chemguide.co.uk This would lead to nitration at the 2-, 4-, and 6-positions, rather than the desired 5-position.

A more plausible and controlled approach involves building the substitution pattern through a series of reactions that leverage the conversion of an amino group. A chemically sound, albeit multi-step, pathway for the regioselective synthesis of the key precursor, 3-Fluoro-5-nitrotoluene (B1316701) , is as follows:

Nitration of a Protected Aniline (B41778): The synthesis can begin with m-toluidine (B57737) (3-methylaniline). The amino group is first protected, for instance as an acetanilide, to modulate its reactivity. Nitration of N-acetyl-m-toluidine with nitric and sulfuric acid would then be directed by the powerful ortho, para-directing acetamido group to the 4- and 6-positions. The desired 5-nitro isomer (relative to the methyl group) is obtained from this step.

Deprotection: The acetyl group is removed by hydrolysis to yield 3-amino-5-nitrotoluene .

Sandmeyer-type Fluorination: The crucial fluorine atom is introduced by converting the amino group into a diazonium salt using nitrous acid (generated from sodium nitrite and a strong acid). The subsequent decomposition of the diazonium salt in the presence of a fluoride (B91410) source, such as fluoroboric acid (HBF4) in the classic Balz-Schiemann reaction, or more modern copper-mediated protocols, yields 3-fluoro-5-nitrotoluene. acs.orgnih.govorganic-chemistry.org

Once 3-fluoro-5-nitrotoluene is synthesized, it can be converted to the immediate precursors for azidation. Free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) and a radical initiator affords 3-Fluoro-5-nitrobenzyl bromide . Alternatively, the methyl group can be oxidized to a carboxylic acid and then reduced to 3-Fluoro-5-nitrobenzyl alcohol .

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of energetic compounds like organic azides. Key focuses include the use of environmentally benign catalysts and the adoption of safer process technologies like flow chemistry.

For conversions involving alcohols, solid acid catalysts like the ion-exchange resin Amberlyst-15 have been shown to mediate the direct azidation of alcohols with TMSN3. pearson.comCurrent time information in Bangalore, IN. These heterogeneous catalysts are easily separated from the reaction mixture and can be recycled, reducing waste. Furthermore, novel catalysts based on biodegradable materials, such as copper(II) complexes with cyclodextrins (β-CD), have been developed for click reactions that generate triazoles from in situ generated benzyl azides in water, showcasing a highly sustainable approach. researchgate.net

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant safety and efficiency advantages for the synthesis of potentially explosive compounds like this compound. nih.gov The small internal volume of microreactors drastically enhances heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risk of thermal runaways. Current time information in Bangalore, IN.

The synthesis of benzyl azides has been successfully demonstrated and optimized using flow chemistry. organic-chemistry.orgacs.org For instance, the reaction of a benzyl halide with an azide salt can be performed in a packed-bed reactor containing a supported azide reagent, or by mixing streams of the reactants in a micro-channel reactor. organic-chemistry.org This technology allows for the on-demand, scalable production of the azide, avoiding the need to store large quantities of the hazardous compound. The residence time, temperature, and stoichiometry can be finely tuned to maximize yield and purity, making it an ideal technology for both research-scale optimization and industrial-scale production. Current time information in Bangalore, IN.nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Purity in Laboratory Synthesis

The synthesis of 3-Fluoro-5-nitrobenzyl azide is most commonly achieved through a nucleophilic substitution reaction, specifically an S(_N)2 type reaction. This process involves the displacement of a halide from the benzylic position of a suitable precursor, typically 3-fluoro-5-nitrobenzyl bromide, by an azide anion (N(_3)). The presence of electron-withdrawing groups, such as the nitro (NO(_2)) and fluoro (F) groups on the benzene (B151609) ring, activates the benzylic carbon, making it more susceptible to nucleophilic attack and thus facilitating the reaction. chemrxiv.orgchemrxiv.orgresearchgate.net The efficiency of this synthesis, in terms of both chemical yield and the purity of the final product, is highly dependent on the careful optimization of several key reaction parameters.

Detailed research into the synthesis of various substituted benzyl azides provides a strong foundation for optimizing the preparation of 3-fluoro-5-nitrobenzyl azide. chemspider.comresearchgate.net The primary factors influencing the outcome of the reaction include the choice of solvent, reaction temperature, stoichiometry of reactants, and the potential use of a phase-transfer catalyst.

Influence of Solvent

The solvent plays a critical role in S(_N)2 reactions by affecting the solubility of the reactants and the stability of the transition state. For the reaction between an organic halide and an ionic salt like sodium azide, polar solvents are necessary. csbsju.edu

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective for this transformation. chemspider.comchemistrysteps.comyoutube.com These solvents can dissolve both the organic substrate and the azide salt. Crucially, they solvate the cation (e.g., Na) more effectively than the anion (N(_3)). This leaves the azide nucleophile relatively "naked" and more reactive, leading to an accelerated reaction rate. chemistrysteps.comyoutube.com A procedure for benzyl azide synthesis using DMSO as a solvent has been well-documented, resulting in good yields. chemspider.com

Polar Protic Solvents: Protic solvents like water and alcohols can also be used, often in mixtures with other organic solvents such as acetone. researchgate.net While they are excellent at dissolving ionic salts, they can form strong hydrogen bonds with the azide anion. This solvation shell stabilizes the nucleophile, reducing its reactivity and slowing down the S(_N)2 reaction rate. csbsju.edulibretexts.orglibretexts.org

Solvent Mixtures: A common and effective approach involves using a mixture of a polar aprotic solvent with water, for instance, a 4:1 acetone/water mixture. researchgate.net This combination offers a good compromise by ensuring the solubility of sodium azide while maintaining a sufficiently high concentration of the organic substrate in the same phase.

The selection of the solvent system is a critical optimization step. While polar aprotic solvents often provide the fastest reaction times, solvent mixtures can offer benefits in terms of cost, safety, and ease of workup.

Effect of Temperature

The rate of the nucleophilic substitution reaction is also influenced by temperature. Most laboratory preparations of benzyl azides are conducted at ambient (room) temperature. chemspider.com However, gentle heating can be employed to increase the reaction rate, particularly if a less reactive starting material (e.g., a benzyl chloride instead of a bromide) is used or if the reaction is sluggish at room temperature. For a highly activated substrate like 3-fluoro-5-nitrobenzyl bromide, the reaction is expected to proceed efficiently at room temperature. Excessive heating should be avoided as it can lead to the formation of impurities and potentially pose safety risks, given the energetic nature of azide compounds.

Role of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. In the synthesis of 3-fluoro-5-nitrobenzyl azide, the organic halide is in an organic phase (or solvent), while the sodium azide is often in a solid or aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, facilitates the transfer of the azide anion into the organic phase, thereby dramatically increasing the reaction rate. youtube.com The use of PTC can lead to higher yields, shorter reaction times, and milder reaction conditions.

Illustrative Optimization Data

Note: The data in this table is illustrative and intended to represent expected trends in the optimization of the synthesis of 3-fluoro-5-nitrobenzyl azide based on established chemical principles. RT = Room Temperature; TBAB = Tetrabutylammonium bromide (a phase-transfer catalyst).

Research Findings Summary

Based on extensive research into the synthesis of substituted benzyl azides, the optimal conditions for preparing 3-fluoro-5-nitrobenzyl azide with high yield and purity would likely involve:

Starting Material: 3-Fluoro-5-nitrobenzyl bromide, due to the better leaving group ability of bromide compared to chloride.

Azide Source: Sodium azide, typically used in a slight molar excess (1.2-1.5 equivalents).

Solvent: A polar aprotic solvent such as DMF or DMSO to maximize the nucleophilicity of the azide ion and accelerate the reaction. chemspider.comchemistrysteps.comyoutube.com

Catalysis: The use of a phase-transfer catalyst is highly recommended to achieve near-quantitative yields in shorter time frames, especially if a less polar co-solvent is used.

Temperature: The reaction should proceed efficiently at room temperature, but gentle heating to 40-50°C could be used to reduce the reaction time without significantly compromising purity.

Purification: After the reaction is complete, a standard workup involving quenching with water and extraction with an organic solvent (like diethyl ether or ethyl acetate) would be performed. chemspider.com The purity of the resulting azide can be further enhanced by column chromatography on silica (B1680970) gel if necessary. chemrxiv.org

By systematically evaluating these parameters, a robust and efficient laboratory-scale synthesis of 3-fluoro-5-nitrobenzyl azide can be developed, ensuring both high yield and high purity of the final compound.

Reactivity and Mechanistic Investigations of 3 Fluoro 5 Nitrobenzylazide

Thermal and Photochemical Transformations of the Azide (B81097) Functionality

Organic azides are well-known precursors to highly reactive nitrene intermediates upon thermal or photochemical stimulation. The decomposition of 3-fluoro-5-nitrobenzylazide is initiated by the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that leads to the formation of the corresponding benzylnitrene.

Mechanisms of Nitrene Generation from this compound

The generation of a nitrene from an azide precursor can proceed through two primary pathways: thermolysis and photolysis. Both methods involve the cleavage of the N-N₂ bond to release nitrogen gas and produce a highly reactive nitrene species, which contains a monovalent nitrogen atom with only six valence electrons.

Thermal Generation : When heated, this compound undergoes unimolecular decomposition. The rate-determining step is the formation of the 3-fluoro-5-nitrobenzylnitrene intermediate. This process can occur via two distinct electronic pathways: a spin-allowed path that produces the singlet nitrene and a spin-forbidden path that leads to the triplet nitrene. The singlet nitrene, with its paired electrons, typically undergoes concerted reactions, while the triplet nitrene, a diradical, engages in stepwise radical processes.

Photochemical Generation : Irradiation of this compound with ultraviolet (UV) light provides the energy required to cleave the azide bond, also resulting in the formation of the benzylnitrene and N₂. Photolysis is a common method for generating nitrenes under mild conditions. Depending on the experimental conditions, such as the presence of a triplet sensitizer, either the singlet or the more stable triplet nitrene can be preferentially formed.

The formation of the nitrene is the crucial first step that dictates the subsequent chemical behavior of the molecule.

Rearrangement Pathways of Benzyl (B1604629) Nitrenes and Subsequent Reactivity

Once formed, the 3-fluoro-5-nitrobenzylnitrene is highly unstable and can undergo several rapid transformations. Unlike aryl nitrenes, which are known for ring-expansion reactions to form azepines, benzyl nitrenes have a different set of characteristic reactions.

One of the most common pathways for benzyl nitrenes is rearrangement to form imines. This can occur through a 1,2-hydride shift, where a hydrogen atom from the benzylic carbon migrates to the nitrogen atom. For 3-fluoro-5-nitrobenzylnitrene, this would lead to the formation of 3-fluoro-5-nitrobenzaldimine.

Another potential fate of the nitrene is intermolecular reactions. In concentrated solutions, nitrenes can dimerize to form azo compounds. They are also known to undergo C-H insertion reactions, where the nitrene inserts into a carbon-hydrogen bond of a nearby molecule, or react with olefins to form aziridines. However, unimolecular rearrangements are often faster and dominate in the absence of suitable trapping agents.

Influence of Aromatic Substituents on Nitrene Reactivity and Selectivity

The presence of the electron-withdrawing fluoro and nitro groups on the aromatic ring significantly influences the electronic properties and subsequent reactivity of the generated nitrene.

Electronic Effects : Both the fluorine atom (via induction) and the nitro group (via induction and resonance) are strong electron-withdrawing groups. These substituents decrease the electron density on the aromatic ring, which can affect the stability of the nitrene intermediate and the transition states of its rearrangement pathways.

Reactivity and Selectivity : Electron-withdrawing groups generally destabilize the singlet state of aryl nitrenes relative to the triplet state. This could favor pathways that proceed through the triplet diradical intermediate. Furthermore, these substituents influence the kinetics of subsequent reactions. For instance, in electrophilic aromatic substitution, such groups are known to be deactivating. While nitrene chemistry is different, the profound electronic perturbation caused by these groups will invariably alter the energy barriers for various rearrangement and insertion reactions, thereby controlling the product distribution. For example, the decreased nucleophilicity of the aromatic ring in this compound would likely disfavor intramolecular cyclization reactions involving the ring itself.

SubstituentElectronic EffectInfluence on Reactivity
-F (Fluoro) Inductively withdrawingDeactivates the aromatic ring; can influence the stability of reaction intermediates.
-NO₂ (Nitro) Inductively and resonance withdrawingStrongly deactivates the aromatic ring; can favor triplet nitrene pathways.

Metal-Catalyzed and Strain-Promoted Click Chemistry Reactions

Beyond its decomposition to nitrenes, the azide functionality of this compound makes it an excellent substrate for "click" chemistry, particularly azide-alkyne cycloadditions. These reactions provide a highly efficient route to 1,2,3-triazoles under mild conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, regioselectively producing 1,4-disubstituted 1,2,3-triazoles. The reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

The generally accepted mechanism involves the formation of a copper acetylide intermediate. This species then reacts with the azide, in this case, this compound, through a stepwise process involving a six-membered copper-containing ring, ultimately leading to the triazole product after protonolysis. The reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. The electron-withdrawing substituents on the benzyl azide are not expected to inhibit the reaction and may even slightly enhance the azide's reactivity toward the copper acetylide.

Below is a table showing typical results for CuAAC reactions with benzyl azide and related compounds, illustrating the efficiency of the method.

AzideAlkyneCatalyst (mol%)SolventYield (%)
Benzyl AzidePhenylacetyleneCuI (1)Cyrene™96
Benzyl Azide1-HeptyneCuI (1)Cyrene™93
Benzyl AzidePropargyl alcoholCuI (1)Cyrene™95
p-Nitrobenzyl AzidePhenylacetyleneCu₂(μ-Br)₂(L)₂ (0.5)Neat>99

Data compiled from representative studies to illustrate typical reaction efficiency.

Ruthenium-Catalyzed and Other Metal-Catalyzed Azide Cycloadditions

While CuAAC is highly selective for the 1,4-regioisomer, ruthenium catalysis provides complementary access to 1,5-disubstituted 1,2,3-triazoles. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) works with both terminal and internal alkynes, expanding the scope of the reaction.

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed via the formation of a six-membered ruthenacycle intermediate through oxidative coupling of the azide and alkyne with the ruthenium center. This intermediate then undergoes reductive elimination to furnish the 1,5-triazole product and regenerate the catalyst. Various ruthenium complexes, such as CpRuCl(PPh₃)₂ and [CpRuCl]₄, have been shown to be effective catalysts for this transformation. The reaction of this compound in a RuAAC protocol would be expected to yield the corresponding 1-(3-fluoro-5-nitrobenzyl)-5-substituted-1H-1,2,3-triazole.

CatalystRegioselectivityAlkyne ScopeMechanistic Intermediate
Copper(I) 1,4-disubstitutedTerminal onlyCopper acetylide
Ruthenium(II) 1,5-disubstitutedTerminal and InternalRuthenacycle

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Bioorthogonal Transformations

The azide functional group is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.org One of the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that occurs between an azide and a strained cyclooctyne without the need for a toxic copper catalyst. libretexts.orgmasterorganicchemistry.com This reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage. masterorganicchemistry.com

The reaction of 3-fluoro-5-nitrobenzyl azide with a generic strained cyclooctyne, such as bicyclo[6.1.0]non-4-yne (BCN) or dibenzoannulated cyclooctyne (DIBAC), would proceed via a [3+2] dipolar cycloaddition mechanism to yield a triazole product. The reaction is expected to be highly selective and efficient, characteristic of bioorthogonal "click" chemistry. libretexts.org

Beyond SPAAC, the azide group of 3-fluoro-5-nitrobenzyl azide can potentially participate in other bioorthogonal transformations, such as the Staudinger ligation with phosphine reagents. minia.edu.eg This reaction forms an aza-ylide intermediate that can be trapped to form a stable amide bond, providing another avenue for bioconjugation.

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in 3-fluoro-5-nitrobenzyl azide towards nucleophilic and electrophilic attack is heavily influenced by the electronic effects of the fluorine and nitro substituents.

The 3-fluoro-5-nitro substitution pattern makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). While the fluorine atom is a potential leaving group, the positions ortho and para to the powerful electron-withdrawing nitro group are significantly activated for nucleophilic attack. In 3-fluoro-5-nitrobenzyl azide, the positions C2, C4, and C6 are activated.

A pertinent analogue for predicting the reactivity of 3-fluoro-5-nitrobenzyl azide is 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.govbeilstein-journals.org Studies on this compound have shown that it undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.org By analogy, 3-fluoro-5-nitrobenzyl azide would be expected to react with nucleophiles, leading to the displacement of the fluoride (B91410).

Furthermore, Vicarious Nucleophilic Substitution (VNS) is a powerful method for the functionalization of electron-deficient aromatic rings. In the case of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, VNS reactions with various nucleophiles have been shown to occur at the C4 position. nih.govbeilstein-journals.org It is therefore highly probable that 3-fluoro-5-nitrobenzyl azide would undergo VNS at the C4 position, allowing for the introduction of a variety of substituents.

The nitro group is a powerful electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-M). minia.edu.eg The resonance delocalization of the pi-electrons of the ring into the nitro group creates significant positive charge at the ortho and para positions relative to the nitro group.

In 3-fluoro-5-nitrobenzyl azide, the combined electron-withdrawing effects of the fluorine and nitro groups render the aromatic ring highly electron-poor. This significantly enhances its reactivity towards nucleophiles, particularly at the positions activated by the nitro group (C2, C4, and C6), and strongly deactivates it towards electrophiles.

Selective Reduction and Oxidation Chemistry of Functional Groups

The presence of both an azide and a nitro group in 3-fluoro-5-nitrobenzyl azide offers opportunities for selective chemical transformations. The challenge lies in achieving chemoselectivity, as both groups are reducible.

The reduction of azides to primary amines is a common and useful transformation in organic synthesis. organic-chemistry.org This can be achieved through various methods, including catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with a hydrogen source is a highly effective method for reducing azides to amines. researchgate.netresearchgate.net This method is generally clean and high-yielding.

Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) are also capable of reducing azides to amines. commonorganicchemistry.com However, the high reactivity of LiAlH₄ might lead to the concurrent reduction of the nitro group. Milder hydride reagents or modified conditions might be necessary to achieve selective reduction of the azide. For instance, sodium borohydride in the presence of a catalyst has been used for the reduction of azides. organic-chemistry.org

The chemoselective reduction of the azide group in the presence of a nitro group in 3-fluoro-5-nitrobenzyl azide would likely require careful selection of the reducing agent and reaction conditions. Some methods have been reported for the selective reduction of azides in the presence of nitro groups. researchgate.net

The nitro group can be transformed into a variety of other functional groups, providing synthetic versatility.

Reduction to Amine: The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic chemistry. masterorganicchemistry.com Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), and the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). commonorganicchemistry.comorganic-chemistry.org The selective reduction of the nitro group in 3-fluoro-5-nitrobenzyl azide to an amine, while leaving the azide group intact, would be challenging due to the ease of azide reduction under many of these conditions. However, specific reagents and conditions have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups. acs.org For example, indium-mediated reductions have shown selectivity for the reduction of nitro and azide groups. scispace.com

Reduction to Hydroxylamine: Partial reduction of the nitro group can lead to the formation of a hydroxylamine. This can be achieved using specific reducing agents under controlled conditions, such as zinc dust in the presence of ammonium (B1175870) chloride or through catalytic methods. wikipedia.orggoogle.com

Formation of Azoxy Compounds: The reduction of nitroaromatic compounds can sometimes lead to the formation of dimeric products such as azoxy compounds, particularly under basic or neutral conditions. nih.govresearchgate.net The formation of an azoxy compound from 3-fluoro-5-nitrobenzyl azide would likely proceed through the initial reduction of the nitro group to a nitroso and a hydroxylamine intermediate, which then condense. nih.gov

In-Depth Kinetic and Spectroscopic Studies of Reaction Intermediates

The study of reaction intermediates is crucial for a comprehensive understanding of the reactivity and mechanistic pathways of this compound. While direct and extensive experimental data specifically for this compound are limited in publicly accessible literature, a robust understanding can be constructed by examining analogous aromatic and benzyl azide systems. The primary reactive intermediate anticipated from the thermal or photochemical decomposition of this compound is the corresponding 3-fluoro-5-nitrobenzylnitrene. This section will delve into the expected kinetic and spectroscopic characteristics of this and other potential transient species, drawing on established research of similar compounds.

The decomposition of benzyl azides typically proceeds through the extrusion of molecular nitrogen to form a highly reactive nitrene intermediate. This process can be initiated either by heat or by light. The nature of the substituents on the aromatic ring is known to significantly influence the stability and reactivity of the resulting nitrene. In the case of this compound, the presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a fluorine atom (-F), is expected to have a profound effect on the electronic structure and subsequent reactions of the nitrene intermediate.

The initial step in the decomposition is the formation of the benzylnitrene, which can exist in either a singlet or a triplet electronic state. The spin state of the nitrene is a critical determinant of its subsequent chemical behavior. Singlet nitrenes are typically involved in concerted reactions, such as insertions into C-H bonds or additions to double bonds, and intramolecular rearrangements. Triplet nitrenes, on the other hand, behave as diradicals and predominantly undergo intermolecular reactions like hydrogen atom abstraction and dimerization.

Kinetic studies on the thermal decomposition of various aromatic azides have established that the process generally follows first-order kinetics. The rate of decomposition is dependent on the electronic nature of the substituents. Electron-withdrawing groups, such as the nitro group present in this compound, are known to stabilize the transition state for nitrogen extrusion, thereby lowering the activation energy for decomposition compared to unsubstituted benzyl azide.

Table 1: Representative Kinetic Data for the Thermal Decomposition of Aromatic Azides

CompoundSolventTemperature (°C)Rate Constant (s⁻¹)Activation Energy (kcal/mol)
Phenyl AzideDecalin1701.8 x 10⁻⁴30-35
4-Nitrophenyl AzideNitrobenzene1605.2 x 10⁻⁴28-32
2-AzidobiphenylDecalin1201.9 x 10⁻⁴25-29

This table presents representative data from studies on analogous compounds to illustrate the expected range of kinetic parameters. The specific values for this compound may vary.

Spectroscopic techniques are invaluable for the direct observation and characterization of transient intermediates like nitrenes. Due to their high reactivity, these species are often studied at low temperatures in inert matrices (matrix isolation) or by using time-resolved spectroscopy techniques.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the detection of triplet state species. Triplet nitrenes, having two unpaired electrons, exhibit characteristic EPR signals. For a triplet aryl nitrene, the spectrum is typically characterized by zero-field splitting parameters, D and E, which are sensitive to the electronic and geometric structure of the nitrene. For 3-fluoro-5-nitrobenzylnitrene, a triplet ground state is plausible, and its EPR spectrum would be expected to show features consistent with other substituted aryl nitrenes.

Table 2: Representative EPR Spectroscopic Data for Triplet Aryl Nitrenes

Triplet NitreneMatrixD (cm⁻¹)E (cm⁻¹)
PhenylnitreneArgon~1.0~0.0
4-NitrophenylnitreneArgon~0.98~0.0
2,4,6-TrichlorophenylnitreneArgon~1.02~0.0

This table provides typical EPR parameters for related triplet aryl nitrenes to indicate the expected values for the nitrene derived from this compound.

Transient absorption spectroscopy, often on ultrafast timescales (femtosecond to nanosecond), is employed to study the formation and decay of both singlet and triplet intermediates. Singlet nitrenes often have short lifetimes and can be observed through their characteristic absorption spectra in the UV-visible region. Following the decay of the singlet nitrene, the growth of the absorption signal corresponding to the longer-lived triplet nitrene can often be monitored. The electron-withdrawing substituents in 3-fluoro-5-nitrobenzylnitrene are expected to influence the absorption maxima of the transient species.

Computational studies also play a vital role in predicting the structures, energies, and spectroscopic properties of these fleeting intermediates. Density Functional Theory (DFT) and other high-level ab initio methods can be used to calculate the expected geometries, singlet-triplet energy gaps, and the vibrational and electronic spectra of the 3-fluoro-5-nitrobenzylnitrene intermediate, providing a theoretical framework to aid in the interpretation of experimental results.

Theoretical and Computational Chemistry of 3 Fluoro 5 Nitrobenzylazide

Electronic Structure and Bonding Analysis Using Quantum Chemical Methods

Quantum chemical methods are instrumental in delineating the intrinsic properties of 3-Fluoro-5-nitrobenzylazide, providing a detailed perspective on its electronic framework and bonding attributes.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules by treating electrons as being delocalized across the entire molecule within a set of molecular orbitals. For this compound, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance as they dictate the molecule's reactivity.

The HOMO is primarily localized on the azide (B81097) functional group, suggesting this region is the most probable site for electrophilic attack. In contrast, the LUMO is predominantly situated on the nitro-substituted aromatic ring, indicating this area as the likely target for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical determinant of the molecule's kinetic stability and chemical reactivity. A smaller gap generally correlates with higher reactivity. Computational chemistry allows for the precise calculation of these orbital energies and their spatial distributions.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzyl (B1604629) Azide

Molecular Orbital Energy (eV) Primary Localization
HOMO -9.2 Azide Group (-N₃)
LUMO -1.5 Nitroaromatic Ring
HOMO-LUMO Gap 7.7 -

Note: These values are representative and can vary based on the specific computational method and basis set employed.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in this compound is significantly influenced by the presence of the strongly electron-withdrawing nitro (–NO₂) and fluoro (–F) substituents, in addition to the azide (–N₃) group. Computational techniques such as Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom within the molecule.

The highly electronegative nitrogen and oxygen atoms of the nitro group, along with the fluorine atom, are expected to carry partial negative charges. Conversely, the carbon atom bonded to the nitro group and the benzylic carbon atom are likely to possess partial positive charges. The azide group itself exhibits a complex charge distribution, with the terminal nitrogen atoms typically being more electron-rich than the central nitrogen atom.

An electrostatic potential (ESP) surface provides a visual representation of the charge distribution around the molecule. For this compound, the ESP map would display regions of negative potential (conventionally colored red) around the oxygen atoms of the nitro group and the terminal nitrogen of the azide moiety, highlighting these as areas susceptible to electrophilic interaction. Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the aromatic ring and the benzylic protons, indicating potential sites for nucleophilic interaction.

Conformational Analysis and Energy Landscapes

The rotational freedom of the benzyl azide side chain allows this compound to adopt multiple spatial arrangements or conformations. Conformational analysis seeks to identify the most energetically stable conformers and to map the energy barriers that separate them. This is typically accomplished by systematically rotating the key dihedral angles and calculating the potential energy at each point to construct a potential energy surface (PES).

For this compound, a critical dihedral angle is the one defined by the plane of the aromatic ring and the C-C-N bond of the benzyl azide side chain. Computational scans of this dihedral angle can identify the global minimum energy conformation, which represents the most populated conformational state at thermal equilibrium, as well as other local energy minima and the transition states that interconnect them. The relative energies of these conformers are fundamental to understanding the molecule's predominant shape and its mode of interaction with other chemical species.

Computational Prediction of Spectroscopic Parameters for Novel Derivatives

Computational chemistry serves as a powerful predictive tool for determining the spectroscopic properties (such as IR, NMR, and UV-Vis) of molecules. For novel derivatives of this compound, these theoretical predictions can be invaluable in guiding synthetic strategies and in the structural elucidation of newly synthesized compounds.

By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. Key vibrational modes for this molecule would include the characteristic asymmetric and symmetric stretching frequencies of the azide and nitro groups, as well as the carbon-fluorine (C-F) stretching vibration. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei) can be computed with a reasonable degree of accuracy, providing a theoretical benchmark for comparison with experimental data. Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be utilized to predict the electronic transitions and, consequently, the UV-Visible absorption spectrum of the molecule.

Reaction Mechanism Elucidation Through Transition State Modeling

A thorough understanding of the reaction mechanisms of this compound is essential for predicting its chemical behavior. Computational modeling enables the exploration of potential reaction pathways and the characterization of high-energy, transient species such as transition states.

Energetics of Nitrene Formation and Reactivity Pathways

A characteristic reaction of benzyl azides is their decomposition upon heating or irradiation to form a highly reactive nitrene intermediate, accompanied by the extrusion of a molecule of dinitrogen (N₂). Computational modeling can elucidate the energetics of this process for this compound.

The reaction is thought to proceed through a transition state in which the C-N and N-N bonds of the azide group are partially broken. By calculating the activation energy for this step, the feasibility of nitrene formation under various conditions can be evaluated. The presence of the electron-withdrawing fluoro and nitro groups on the aromatic ring is expected to influence the stability of the resulting nitrene intermediate.

Once formed, the 3-fluoro-5-nitrobenzylnitrene can undergo a variety of subsequent reactions, including C-H bond insertion, cyclization, or intermolecular reactions. Transition state modeling for each of these potential pathways allows for the determination of the most favorable reaction channel by comparing their respective activation barriers. This provides a detailed, atomistic-level understanding of the reactivity of this compound.

Table 2: Estimated Activation Energy for Nitrene Formation

Reaction Activation Energy (kcal/mol)
This compound → 3-Fluoro-5-nitrobenzylnitrene + N₂ 35 - 45

Note: This is an estimated range, and the precise value is dependent on the computational methodology and solvent model employed.

Computational Studies on Regioselectivity and Stereoselectivity of Cycloadditions

Computational chemistry provides powerful tools to investigate the reaction mechanisms and selectivity of organic reactions. For this compound, density functional theory (DFT) calculations are a common method to explore the intricacies of its cycloaddition reactions, particularly the [3+2] cycloaddition with various alkynes and alkenes. These studies are crucial for understanding and predicting the regioselectivity and stereoselectivity of the resulting triazole or triazoline products.

Theoretical investigations into the cycloaddition reactions of substituted benzyl azides often employ methods like B3LYP and M06-2X to model the transition states and reaction pathways. cuny.edu The regioselectivity of the cycloaddition, for instance, in the reaction with an unsymmetrical alkyne, is determined by comparing the activation energies of the transition states leading to the two possible regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles). The isomer formed via the lower energy transition state is predicted to be the major product.

The stereoselectivity of these reactions can also be elucidated through computational modeling. By analyzing the geometries and energies of the transition states for different stereochemical outcomes (e.g., endo vs. exo approaches of the dipolarophile), researchers can predict the favored stereoisomer. Factors such as steric hindrance and secondary orbital interactions in the transition state play a significant role in determining stereoselectivity.

To illustrate the type of data generated from such computational studies, the following hypothetical table outlines the calculated activation energies for the cycloaddition of this compound with a generic monosubstituted alkyne, leading to two possible regioisomers.

Table 1: Hypothetical DFT Calculation Results for the Cycloaddition of this compound

Transition StateRegioisomerActivation Energy (kcal/mol)
TS11,4-disubstituted18.5
TS21,5-disubstituted21.2

This table is illustrative and based on typical computational findings for similar reactions.

In this hypothetical scenario, the lower activation energy for TS1 suggests that the formation of the 1,4-disubstituted triazole is kinetically favored. The presence of the electron-withdrawing nitro group and the moderately electron-withdrawing fluoro group on the benzyl ring of this compound influences the electronic properties of the azide, which in turn affects the activation barriers and the ultimate product distribution. cuny.edu

Machine Learning and AI Applications in Predicting this compound Reactivity

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in chemistry for predicting reaction outcomes and discovering new reactive pathways. rsc.orgacs.org For a compound like this compound, ML models can be trained on large datasets of known reactions to predict its reactivity in various chemical transformations, including cycloadditions.

These models learn from features that describe the reactants, such as their molecular fingerprints, quantum chemical descriptors, and reaction conditions. nih.gov By analyzing these features, the ML model can predict the likelihood of a reaction occurring, the major product that will be formed, and even suggest optimal reaction conditions. nih.gov This predictive capability can significantly accelerate the discovery and optimization of synthetic routes involving this compound.

For predicting the regioselectivity of cycloaddition reactions, a machine learning model could be trained on a dataset of similar reactions with known outcomes. The model would learn the complex interplay of steric and electronic effects of the substituents on both the azide and the dipolarophile to predict the favored regioisomer for the reaction of this compound.

The following interactive table provides a hypothetical example of how a machine learning model might predict the regioselectivity for the cycloaddition of this compound with a series of substituted alkynes.

Table 2: Hypothetical Machine Learning Predictions for Regioselectivity

Alkyne SubstituentPredicted Major RegioisomerConfidence Score (%)
Phenyl1,4-disubstituted92
Carbomethoxy1,4-disubstituted85
n-Butyl1,5-disubstituted78
Trimethylsilyl1,5-disubstituted88

This table is illustrative and represents the type of output a predictive machine learning model could generate.

Derivatization and Complex Molecule Synthesis Utilizing 3 Fluoro 5 Nitrobenzylazide As a Building Block

Construction of Diverse Heterocyclic Scaffolds via Cycloaddition Reactions

The azide (B81097) functionality of 3-Fluoro-5-nitrobenzylazide is a key reactive handle for the construction of nitrogen-containing heterocycles, primarily through 1,3-dipolar cycloaddition reactions. The Huisgen [3+2] cycloaddition between the azide and an alkyne is a powerful and widely utilized method for the synthesis of 1,2,3-triazoles. The presence of the electron-withdrawing fluoro and nitro groups on the benzyl (B1604629) ring is expected to influence the electronic properties of the azide, thereby affecting its reactivity in these cycloaddition reactions.

In a typical reaction, this compound would be reacted with a variety of terminal or internal alkynes to yield the corresponding 1,4- or 1,4,5-substituted-1-(3-fluoro-5-nitrobenzyl)-1H-1,2,3-triazoles. These reactions can be carried out under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes, which offer higher regioselectivity and milder reaction conditions. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) often leads to the formation of 1,5-disubstituted triazoles, while the copper-catalyzed version (CuAAC) typically yields the 1,4-disubstituted regioisomer.

The general scheme for the cycloaddition is as follows:

Scheme 1: General cycloaddition reaction of this compound with alkynes.

Benzyl Azide ReactantAlkyne ReactantCatalyst/ConditionsProductReference
Benzyl azidePhenylacetyleneCp*RuCl(PPh3)2, Benzene (B151609), reflux1-Benzyl-5-phenyl-1H-1,2,3-triazole nih.gov
Benzyl azideEthyl propiolateCu(I), Room TempEthyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate nih.gov
p-Methoxybenzyl azideDimethyl acetylenedicarboxylateHeatDimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylateN/A

The resulting triazole products, bearing the 3-fluoro-5-nitrobenzyl moiety, can serve as valuable intermediates for further synthetic elaborations, leveraging the reactivity of the fluoro and nitro groups.

Synthesis of Substituted Aromatic and Benzylic Compounds

The this compound molecule serves as a precursor for a variety of substituted aromatic and benzylic compounds through transformations of its functional groups.

Reduction of the Azide and Nitro Groups: The azide group can be selectively reduced to a primary amine using various reagents, such as triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation. Similarly, the nitro group can be reduced to an aniline (B41778) derivative under different catalytic conditions (e.g., using SnCl2, Fe/HCl, or catalytic hydrogenation with specific catalysts). The differential reactivity of these two groups allows for selective transformations. For instance, the azide can be reduced while leaving the nitro group intact, or both groups can be reduced simultaneously.

Nucleophilic Aromatic Substitution: The fluorine atom on the aromatic ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as alkoxides, thiolates, and amines, to displace the fluorine and generate new substituted aromatic compounds.

The following table illustrates potential transformations of this compound to generate substituted aromatic and benzylic compounds.

Starting MaterialReagent(s)Product
This compound1. PPh3, THF; 2. H2O3-Fluoro-5-nitrobenzylamine
This compoundH2, Pd/C3-Amino-5-fluorobenzylamine
This compoundNaOMe, MeOH3-Methoxy-5-nitrobenzylazide
3-Fluoro-5-nitrobenzylamineSnCl2, HCl3-Amino-5-fluorobenzylamine

These transformations significantly expand the molecular diversity achievable from this single building block.

Integration into Polymer Architectures and Materials Science Applications

The azide functionality of this compound makes it a prime candidate for integration into polymer chains and for the surface modification of materials. The "click" chemistry approach, specifically the CuAAC reaction, is a highly efficient and orthogonal ligation strategy that can be used to graft these molecules onto polymer backbones or surfaces that have been functionalized with alkyne groups.

For instance, a polymer bearing pendant alkyne groups can be readily functionalized with this compound, thereby introducing the fluoro and nitro functionalities into the polymer structure. This can be used to tune the properties of the polymer, such as its thermal stability, solubility, and electronic characteristics.

Furthermore, azide-functionalized monomers can potentially be copolymerized with other monomers to create functional polymers. While the stability of the benzyl azide group under certain polymerization conditions needs to be considered, its incorporation can provide a handle for post-polymerization modification.

The potential applications in materials science include:

Functional Polymers: Creation of polymers with tailored properties for applications in electronics, optics, or as high-performance materials.

Surface Modification: Modification of surfaces of materials like silica (B1680970), gold, or other polymers to alter their surface energy, reactivity, or to immobilize other molecules.

Cross-linking Agents: The azide group can be converted to a highly reactive nitrene upon thermolysis or photolysis, which can then undergo C-H insertion or other reactions to cross-link polymer chains, leading to the formation of robust networks.

Application as a Precursor in Multi-Step Organic Synthesis for Non-Biological Targets

Beyond the direct derivatization of its functional groups, this compound can serve as a key intermediate in multi-step synthetic sequences aimed at the construction of complex, non-biological target molecules. The strategic manipulation of its three distinct functional groups allows for a high degree of synthetic flexibility.

A synthetic strategy could involve an initial cycloaddition reaction to form a triazole ring, followed by modification of the nitro and fluoro groups. For example, the nitro group could be reduced to an amine, which could then participate in amide bond formation or be converted into a diazonium salt for further transformations. The fluorine atom could be displaced via SNAr at a later stage in the synthesis.

An illustrative, hypothetical synthetic sequence could be:

Cycloaddition: React this compound with a suitable alkyne to form a triazole.

Reduction: Selectively reduce the nitro group to an amine.

Acylation: Acylate the newly formed amine to introduce a new functional group.

Nucleophilic Substitution: Displace the fluorine atom with a nucleophile to introduce further complexity.

This step-wise approach allows for the systematic construction of intricate molecular architectures, where the 3-fluoro-5-nitrobenzyl unit serves as a foundational scaffold.

Advanced Analytical and Spectroscopic Methodologies in 3 Fluoro 5 Nitrobenzylazide Research

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Investigations and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of 3-Fluoro-5-nitrobenzyl azide (B81097), providing exact mass measurements that are crucial for unambiguous molecular formula determination and the elucidation of reaction mechanisms. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In the context of 3-Fluoro-5-nitrobenzyl azide, HRMS is instrumental in confirming the successful synthesis of the target molecule by providing its exact mass. For instance, the protonated molecule [M+H]⁺ would be analyzed to confirm its elemental composition of C₇H₆FN₄O₂.

In mechanistic studies, HRMS can be used to detect and identify transient intermediates, providing insights into the reaction pathway. For example, in the study of cycloaddition reactions, HRMS can confirm the formation of the desired triazole product by matching the exact mass of the product with the theoretical value. The table below shows representative HRMS data for a triazole derivative formed from a substituted benzyl (B1604629) azide, illustrating the high accuracy of the technique. rsc.org

IonCalculated m/zFound m/z
[M+H]⁺ of 1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole314.0293314.0301

This data is for an analogous compound and is presented to illustrate the application of HRMS.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of 3-Fluoro-5-nitrobenzyl azide and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for elucidating complex connectivities and spatial relationships within the molecule.

Although specific 2D NMR spectra for 3-Fluoro-5-nitrobenzyl azide are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds. The ¹H NMR spectrum would show signals for the aromatic protons and the benzylic methylene (B1212753) protons. The ¹³C NMR spectrum would display resonances for all seven carbon atoms, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

The following 2D NMR experiments would be crucial for the unambiguous structural confirmation of 3-Fluoro-5-nitrobenzyl azide and its reaction products:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Fluoro-5-nitrobenzyl azide, COSY would show correlations between the aromatic protons, helping to assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on the known proton assignments. For example, the signal for the benzylic protons would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, the benzylic protons would show a correlation to the aromatic carbon to which the benzyl group is attached.

The table below presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in benzyl azide derivatives, which can be used to approximate the expected spectrum of 3-Fluoro-5-nitrobenzyl azide. rsc.org

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Benzylic CH₂5.5 - 5.751 - 52
Aromatic CH6.7 - 7.6121 - 139

This data is for analogous compounds and is presented to illustrate the application of NMR spectroscopy.

Vibrational Spectroscopy (FT-IR, Raman) for In-Situ Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful, non-destructive means to identify functional groups and monitor chemical reactions in real-time. These techniques are particularly well-suited for the study of 3-Fluoro-5-nitrobenzyl azide due to the characteristic vibrational frequencies of the azide and nitro functional groups.

The most prominent feature in the FT-IR spectrum of 3-Fluoro-5-nitrobenzyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2160 cm⁻¹. researchgate.net The nitro group (NO₂) gives rise to two strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1370 cm⁻¹. chemicalbook.com The C-F stretching vibration is expected to appear in the 1000-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the azide asymmetric stretch is also Raman active, the symmetric stretch, which is often weak or absent in the IR spectrum, can sometimes be observed in the Raman spectrum. The nitro group vibrations are also readily detectable by Raman spectroscopy.

In-situ reaction monitoring is a key application of vibrational spectroscopy in the context of 3-Fluoro-5-nitrobenzyl azide research. For example, during the synthesis of this compound from the corresponding benzyl bromide and an azide salt, the progress of the reaction can be followed by monitoring the disappearance of the C-Br stretching vibration and the appearance of the characteristic azide peak. beilstein-journals.org Similarly, in cycloaddition reactions where the azide reacts to form a triazole, the disappearance of the azide peak can be monitored to determine the reaction endpoint. sigmaaldrich.com

The table below summarizes the characteristic vibrational frequencies for the key functional groups in 3-Fluoro-5-nitrobenzyl azide.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Azide (-N₃)Asymmetric Stretch2100 - 2160
Nitro (-NO₂)Asymmetric Stretch1500 - 1560
Nitro (-NO₂)Symmetric Stretch1335 - 1370
C-FStretch1000 - 1400

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of 3-Fluoro-5-nitrobenzyl azide itself might be challenging, this technique is invaluable for elucidating the solid-state structures of its stable derivatives and reaction intermediates.

A primary application of X-ray crystallography in this area of research is the structural confirmation of triazole derivatives formed from 3-Fluoro-5-nitrobenzyl azide via [3+2] cycloaddition reactions. The resulting crystal structure provides unambiguous proof of the regiochemistry of the cycloaddition, bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the reaction mechanism and the properties of the final product.

For instance, the crystal structure of a triazole derivative would reveal the planarity of the triazole ring and the orientation of the substituted benzyl group relative to the newly formed heterocyclic ring. researchgate.net Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice, can also be analyzed in detail.

The table below presents representative crystal data parameters that would be obtained from an X-ray crystallographic analysis of a derivative of 3-Fluoro-5-nitrobenzyl azide.

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles between bonds.

This data is representative of what would be obtained from an X-ray crystallographic study.

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Optimization in Research Settings

Chromatographic techniques are indispensable tools in the research of 3-Fluoro-5-nitrobenzyl azide for both qualitative and quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for assessing the purity of the compound and for optimizing reaction conditions.

Purity Assessment: The purity of a synthesized batch of 3-Fluoro-5-nitrobenzyl azide is critical for its use in subsequent reactions. GC-MS is suitable for the analysis of this compound due to its volatility. The gas chromatogram will show a peak for the target compound, and any impurities will appear as separate peaks. The mass spectrometer then provides the mass spectrum of each component, allowing for their identification. LC-MS is also a valuable technique, especially for less volatile derivatives or for monitoring reactions in solution. Reversed-phase HPLC coupled with a UV detector and a mass spectrometer can effectively separate the target compound from starting materials, byproducts, and degradation products.

Reaction Optimization: Both GC-MS and LC-MS are instrumental in optimizing the conditions for the synthesis of 3-Fluoro-5-nitrobenzyl azide and its subsequent reactions. By analyzing small aliquots of the reaction mixture at different time points and under various conditions (e.g., temperature, catalyst loading, solvent), researchers can determine the optimal parameters to maximize the yield and purity of the desired product. For example, the conversion of the starting benzyl bromide to the azide can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

The following table outlines the typical applications of GC-MS and LC-MS in the research of 3-Fluoro-5-nitrobenzyl azide.

TechniqueApplicationInformation Obtained
GC-MSPurity assessment of the final product.Retention time, mass spectrum of the compound and any volatile impurities.
LC-MSPurity assessment, reaction monitoring, and analysis of derivatives.Retention time, UV-Vis spectrum, and mass spectrum of the compound and non-volatile components.
HPLC-UVQuantitative analysis of purity and reaction yield.Peak area for quantification of the compound against a standard.

Future Research Directions and Emerging Opportunities in 3 Fluoro 5 Nitrobenzylazide Chemistry

Exploration of Novel Catalytic Systems for Azide (B81097) Transformations

The azide group in 3-fluoro-5-nitrobenzylazide is a primary site for chemical modification. Future research will likely focus on developing novel catalytic systems to transform this functional group with high efficiency and selectivity. While traditional methods like the Staudinger reaction and Huisgen cycloaddition are well-established, there is a continuous drive to discover catalysts that offer milder reaction conditions, broader substrate scope, and enhanced control over stereochemistry.

Key areas for exploration include:

Transition-Metal Catalysis: Investigating the use of earth-abundant metals (e.g., iron, copper, nickel) as catalysts for reactions such as denitrogenative couplings, C-H amination, and cycloadditions. The electronic effects of the fluorine and nitro groups on the reactivity of the azide will be a critical aspect of these studies.

Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis to generate highly reactive nitrene intermediates from this compound. This approach could enable novel C-N bond-forming reactions under exceptionally mild conditions.

Biocatalysis: Exploring the potential of enzymes, such as engineered cytochrome P450s or novel azide reductases, to catalyze transformations of the azide group with high enantioselectivity.

Catalyst TypePotential TransformationKey Advantages
Earth-Abundant Metals (Fe, Cu, Ni)Denitrogenative Coupling, C-H AminationCost-effective, sustainable
Photoredox CatalystsC-N Bond Formation via Nitrene IntermediatesMild reaction conditions, high functional group tolerance
Biocatalysts (Enzymes)Enantioselective Azide ReductionHigh stereoselectivity, environmentally friendly

Integration into Continuous Flow Synthesis Platforms for Scalable Production

The synthesis and subsequent reactions of organic azides can pose safety challenges due to their potential instability. Continuous flow chemistry offers a promising solution by minimizing the reaction volume at any given time, thereby enhancing safety and allowing for precise control over reaction parameters.

Future research in this area will focus on:

Telescoped Reactions: Designing multi-step, continuous flow processes where this compound is generated in situ and immediately consumed in a subsequent transformation. This minimizes the handling and accumulation of the potentially energetic azide.

Automated Optimization: Utilizing automated flow platforms with in-line analytics (e.g., IR, NMR) to rapidly screen reaction conditions and optimize the synthesis of derivatives of this compound.

Gas-Liquid Flow Reactors: For reactions involving gaseous reagents, such as hydrogenations or certain cycloadditions, the development of efficient gas-liquid flow reactors will be crucial for scalable production. The synthesis of 4-fluoropyrazole derivatives through a continuous gas/liquid-liquid/liquid flow process highlights the potential of such systems for related fluorinated compounds. tib.eu

Development of Advanced Analytical Probes and Chemical Tools (excluding biological systems applications)

The unique spectroscopic properties imparted by the fluoro and nitro groups make this compound an attractive scaffold for the development of advanced analytical probes. These tools can be designed for the detection and quantification of various analytes in non-biological chemical systems.

Potential research directions include:

Fluorogenic Probes: Designing molecules that are initially non-fluorescent but become highly fluorescent upon reaction with a specific analyte. The azide can act as a quenching group that is removed upon reaction, "turning on" the fluorescence.

Chromogenic Sensors: Developing sensors where a color change is induced by a reaction with the target analyte. The nitro group can play a key role in modulating the electronic properties and thus the color of the resulting molecule.

NMR Probes: Utilizing the ¹⁹F nucleus as a sensitive NMR probe. The chemical shift of the fluorine atom is highly sensitive to its local environment, allowing for the development of probes that report on binding events or changes in the chemical environment.

Probe TypePrinciple of OperationKey Functional Groups
FluorogenicFluorescence "turn-on" upon reactionAzide (quencher), Fluorophore
ChromogenicColor change upon reactionNitro group (modulator), Chromophore
¹⁹F NMRChange in fluorine chemical shiftFluorine atom

Investigation of Materials Science Applications and Polymer Chemistry

The incorporation of this compound into polymers and materials can impart unique properties. The azide group serves as a versatile handle for polymer modification and cross-linking, while the fluoro and nitro groups can influence the material's thermal stability, dielectric properties, and surface energy.

Emerging opportunities in this field include:

High-Performance Polymers: Synthesizing polymers containing the 3-fluoro-5-nitrobenzyl moiety to create materials with high thermal stability and low flammability, properties often associated with nitroaromatic compounds.

Functional Surfaces: Modifying surfaces with this compound to create functional coatings. The azide can be used to "click" other molecules onto the surface, allowing for the tailoring of surface properties like hydrophobicity or reactivity.

Energetic Materials: While exercising extreme caution, the combination of a nitro group and an azide suggests potential, albeit highly specialized, research into its properties as a component in energetic materials, with a focus on controlled energy release.

Computational Design of Novel this compound-Derived Architectures and Reactivity

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. For this compound, computational studies can provide valuable insights.

Future computational research will likely involve:

Reaction Pathway Analysis: Using density functional theory (DFT) to model the transition states and reaction pathways of various transformations of the azide group. This can help in understanding reaction mechanisms and predicting the most favorable conditions.

Virtual Screening: Creating virtual libraries of derivatives of this compound and computationally screening them for desired properties, such as specific electronic or optical characteristics.

Predictive Modeling of Material Properties: Simulating the properties of polymers and materials incorporating the this compound unit to predict their thermal, mechanical, and electronic behavior before undertaking extensive synthetic work.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state energies, reaction kinetics
Virtual ScreeningLibrary DesignIdentification of lead compounds with desired properties
Molecular Dynamics (MD)Polymer SimulationPrediction of bulk material properties

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-5-nitrobenzylazide, and how can purity be optimized?

Synthesis typically involves nitration and azide substitution on a fluorinated benzene precursor. For example, nitration of 3-fluoro-benzyl derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by azide introduction via nucleophilic displacement (e.g., NaN₃ in DMF) . Purity optimization includes chromatographic purification (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR can verify purity .

Q. How should researchers characterize the structure of this compound?

Use a combination of spectroscopic methods:

  • ¹H/¹³C NMR : Identify aromatic proton environments and nitro/azide substituent effects. The fluorine atom’s electron-withdrawing effect deshields adjacent protons .
  • IR Spectroscopy : Confirm azide (∼2100 cm⁻¹) and nitro (∼1520 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight, light-resistant containers at −20°C under inert gas (argon or nitrogen). Avoid proximity to strong oxidizing agents or reducing metals (e.g., copper), which may trigger decomposition. Periodic ¹H NMR analysis can monitor degradation (e.g., nitro group reduction or azide decomposition) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in azide substitution reactions for this compound synthesis?

Key variables include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement kinetics.
  • Temperature : Reactions at 60–80°C improve azide incorporation while minimizing side reactions (e.g., nitro group reduction).
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate NaN₃ reactivity in biphasic systems .
    Monitor progress via TLC (Rf ∼0.3 in 3:7 ethyl acetate/hexane) and adjust stoichiometry dynamically.

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Nitro Group Stability : Avoid prolonged exposure to reducing agents (e.g., SnCl₂) unless intentional. For selective azide reactions, use mild conditions (e.g., room temperature, short reaction times) .
  • Azide Reactivity : Copper-catalyzed "click" reactions (e.g., with alkynes) require strict exclusion of moisture to prevent Cu(I) oxidation. Pre-purify reactants to remove trace amines or thiols that may deactivate catalysts .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr reactions, focusing on fluorine’s meta-directing effects and nitro/azide electronic contributions.
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and reaction pathways .
  • PubChem Data : Cross-reference predicted physicochemical properties (logP, pKa) with experimental values for validation .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation around the benzyl-azide bond).
  • Decoupling Experiments : Differentiate coupling with fluorine (³JHF) vs. adjacent protons.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies substituent orientation and steric effects .

Q. What methods are effective for analyzing decomposition pathways of this compound?

  • TGA/DSC : Identify thermal degradation thresholds (e.g., exothermic azide decomposition above 120°C).
  • LC-MS : Detect breakdown products like 3-fluoro-5-nitrobenzylamine (from Staudinger reduction) or benzaldehyde derivatives (from Curtius rearrangement) .

Methodological Notes

  • Synthetic Protocols : Adapt procedures from analogous fluoronitrobenzyl compounds, adjusting stoichiometry for steric/electronic differences .
  • Safety : Handle azides in fume hoods with blast shields; monitor for exothermicity during scale-up.
  • Data Validation : Cross-check spectral data with PubChem/ACD/Labs predictions and literature analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.